
Nickel--ytterbium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel–ytterbium (2/1) is an intermetallic compound formed by the combination of nickel and ytterbium in a 2:1 ratio. This compound is part of the broader category of nickel-rare earth element intermetallics, which are known for their unique magnetic, optical, and electrical properties. These properties make them valuable in various high-performance applications, including superalloys, magnetic materials, and hydrogen storage systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel–ytterbium (2/1) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing stoichiometric amounts of nickel and ytterbium powders, followed by heating the mixture in a vacuum or inert atmosphere to promote the formation of the intermetallic compound.
Arc Melting: In this method, nickel and ytterbium are melted together using an electric arc in an inert gas atmosphere. The molten mixture is then rapidly cooled to form the desired intermetallic compound.
Industrial Production Methods: Industrial production of nickel–ytterbium (2/1) typically involves large-scale arc melting or induction melting processes. These methods ensure uniform mixing and high purity of the final product. The molten alloy is cast into ingots, which can be further processed into desired shapes and sizes through forging, rolling, or extrusion .
Chemical Reactions Analysis
Types of Reactions: Nickel–ytterbium (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form nickel oxide and ytterbium oxide.
Reduction: Nickel–ytterbium (2/1) can be reduced by hydrogen or other reducing agents to form elemental nickel and ytterbium.
Substitution: The compound can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen or air.
Reduction: Requires a reducing atmosphere, such as hydrogen gas, at high temperatures.
Substitution: Involves reacting the compound with other metals or non-metals in a molten state or in solution.
Major Products:
Oxidation: Nickel oxide (NiO) and ytterbium oxide (Yb2O3).
Reduction: Elemental nickel (Ni) and ytterbium (Yb).
Substitution: Various intermetallic compounds depending on the substituting element.
Scientific Research Applications
Nickel–ytterbium (2/1) has several scientific research applications, including:
Magnetic Materials: Due to its unique magnetic properties, it is used in the development of high-performance magnetic materials for data storage and magnetic resonance imaging (MRI).
Hydrogen Storage: The compound’s ability to absorb and release hydrogen makes it a potential candidate for hydrogen storage systems in fuel cells.
Catalysis: Nickel–ytterbium (2/1) can act as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Mechanism of Action
The mechanism by which nickel–ytterbium (2/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique properties arise from the interaction between the d-electrons of nickel and the f-electrons of ytterbium. These interactions lead to the formation of a stable intermetallic phase with distinct magnetic, optical, and electrical properties. The molecular targets and pathways involved in its applications depend on the specific use case, such as catalysis or hydrogen storage .
Comparison with Similar Compounds
Nickel–ytterbium (2/1) can be compared with other nickel-rare earth intermetallic compounds, such as:
Nickel–europium (2/1): Similar in structure but exhibits different magnetic and electronic properties due to the presence of europium.
Nickel–samarium (2/1): Known for its high magnetic anisotropy and is used in permanent magnets.
Nickel–gadolinium (2/1): Exhibits unique magnetic and thermal properties, making it suitable for magnetic refrigeration.
Uniqueness: Nickel–ytterbium (2/1) is unique due to its combination of high magnetic anisotropy, excellent hydrogen storage capacity, and catalytic activity. These properties make it a versatile compound for various advanced technological applications .
Properties
CAS No. |
12265-11-1 |
|---|---|
Molecular Formula |
Ni2Yb |
Molecular Weight |
290.43 g/mol |
IUPAC Name |
nickel;ytterbium |
InChI |
InChI=1S/2Ni.Yb |
InChI Key |
VKYCJJPUIMCYIB-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
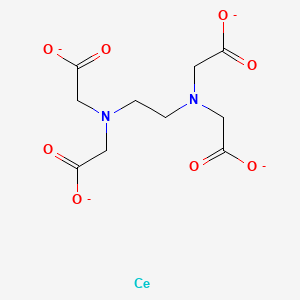
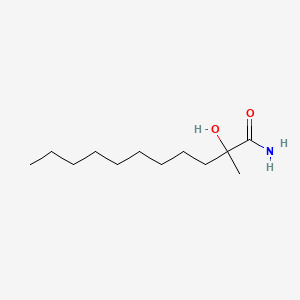

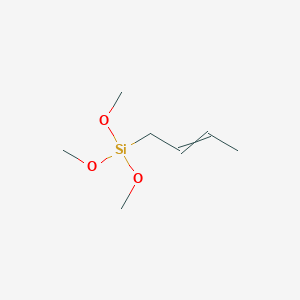
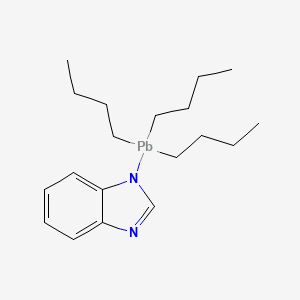
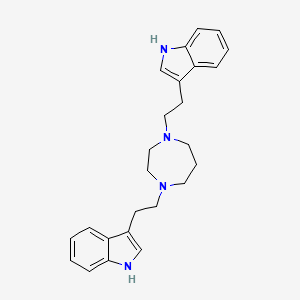



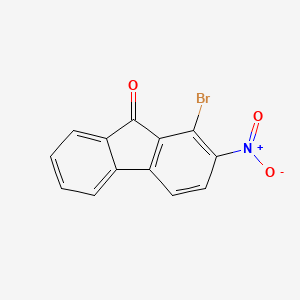
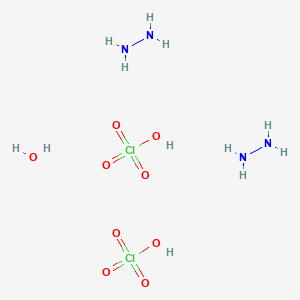

![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
